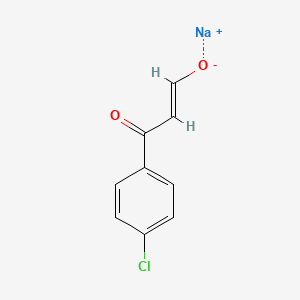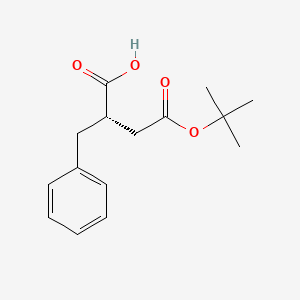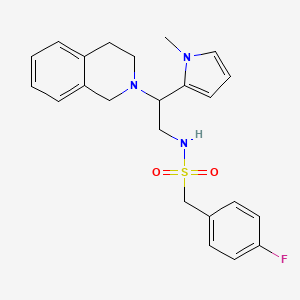
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O2S and its molecular weight is 427.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Applications and Chemical Properties
Compounds similar to "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide" often find applications in synthetic chemistry, particularly in the synthesis of complex heterocyclic structures. For example, the use of aryl radical building blocks for cyclisation onto azoles can synthesize tri- and tetra-cyclic heterocycles, indicating the potential for creating pharmacologically relevant molecules (Allin et al., 2005). Similarly, the study on the synthesis of optically active N-C axially chiral tetrahydroquinoline highlights the potential for creating molecules with specific optical activities, which is crucial for drug development (Suzuki et al., 2015).
Biological Activity and Drug Development
The structural components, such as the dihydroisoquinolin and methanesulfonamide groups, suggest potential biological activity. Research on related compounds demonstrates applications in drug development, for example, as inhibitors of specific enzymes or as receptor antagonists. The study on 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines as inhibitors of phenylethanolamine N-methyltransferase (PNMT) shows the importance of such structures in developing drugs with potential central nervous system (CNS) applications (Grunewald et al., 2006).
Potential Therapeutic Applications
While direct applications of "this compound" are not specified in available literature, the synthesis and evaluation of similar compounds for their biological activities suggest potential therapeutic uses. For example, the development of novel HMG-CoA reductase inhibitors from methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds indicates the role of such structures in cholesterol management and cardiovascular disease treatment (Watanabe et al., 1997).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S/c1-26-13-4-7-22(26)23(27-14-12-19-5-2-3-6-20(19)16-27)15-25-30(28,29)17-18-8-10-21(24)11-9-18/h2-11,13,23,25H,12,14-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZTUZBTEXQTME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CC2=CC=C(C=C2)F)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
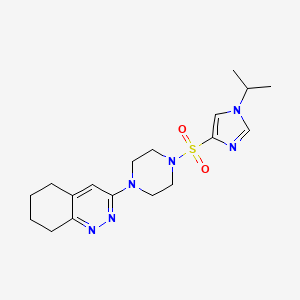
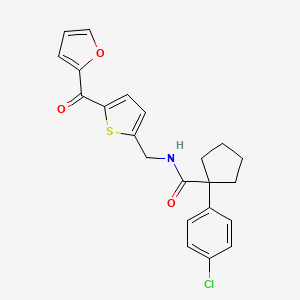
![1-(2-Cyanophenyl)-3-[2-oxo-3-(pyridin-3-ylmethyl)quinazolin-4-yl]urea](/img/structure/B2355385.png)
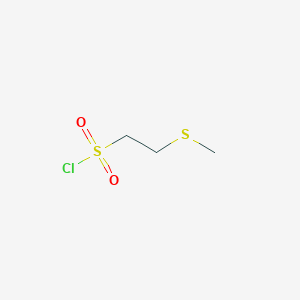
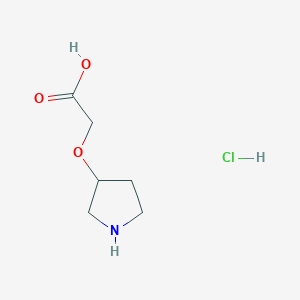
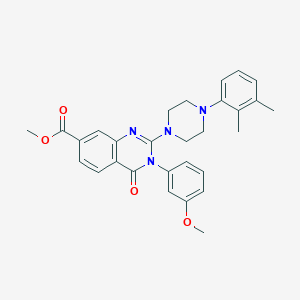
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2355391.png)
![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol hydrochloride](/img/structure/B2355392.png)
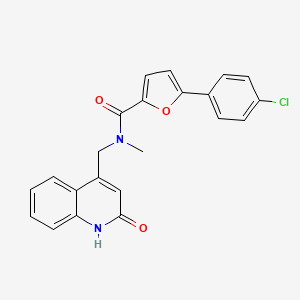
![N-[(4-chlorophenyl)methyl]-2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2355398.png)
![6-(3,4-Dimethylphenyl)-2-(2-ethoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2355399.png)
![4-amino-5-[(4-cyclohexylpiperazin-1-yl)carbonyl]-N-isobutylisothiazole-3-carboxamide](/img/structure/B2355400.png)
